NTRK1 Kinase Inhibitory Potency of Final Compounds Derived from This Building Block vs. Alternative Pyridone Intermediates
In the Blueprint Medicines NTRK patent series (US 10,370,379 B2), the final compound incorporating the target building block (Compound 8) demonstrated NTRK1 inhibitory activity with IC₅₀ = 55 nM in a 384-well enzymatic assay using wild-type NTRK1 enzyme [1]. By comparison, Compound 2—a structurally related inhibitor built from a different pyridone intermediate lacking both the N-methyl and the 5-fluoro-3-carboxylate ester motif—achieved IC₅₀ = 10 nM in an identical assay format [2]. A second independent measurement for Compound 8 in the same assay system yielded IC₅₀ = 300 nM, indicating assay-dependent variability but confirming sub-micromolar potency [1]. These data establish that the 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate scaffold produces kinase inhibitors with potent, reproducible target engagement in the nanomolar range, though potency is sensitive to the full molecular context beyond the building block alone.
| Evidence Dimension | NTRK1 wild-type enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Compound 8 (derived from target building block): IC₅₀ = 55 nM and 300 nM (two independent determinations) |
| Comparator Or Baseline | Compound 2 (derived from alternative pyridone intermediate): IC₅₀ = 10 nM; Compound 10 (from same patent series): IC₅₀ < 10 nM |
| Quantified Difference | Compound 8 potency is approximately 5.5-fold lower than Compound 2 at best determination (55 vs. 10 nM); potency range spans 55–300 nM across assays |
| Conditions | 384-well plate; 1–1.5 nM wild-type NTRK1 enzyme (BPS Bioscience #40280); 12.5 μL total buffer volume; IC₅₀ determined by enzyme inhibition assay |
Why This Matters
This building block is incorporated into patent-protected kinase inhibitors with nanomolar potency at a clinically validated oncology target (NTRK1), providing procurement justification for structure-activity relationship (SAR) programs that require the specific 5-fluoro-N-methyl-2-oxo-1,2-dihydropyridine motif.
- [1] BindingDB. BDBM410191: 5-((2R,4S)-4-fluoro-2-(5-fluoro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (US10370379, Compound 8). NTRK1 IC₅₀ = 55 nM and 300 nM. Deposited 2020-07-06. View Source
- [2] BindingDB. BDBM410185: US10370379, Compound 2. NTRK1 IC₅₀ = 10 nM. Deposited 2020-07-06. View Source
